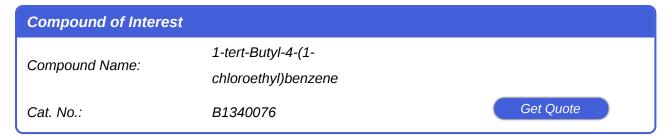


Unveiling 1-tert-Butyl-4-(1-chloroethyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-tert-Butyl-4-(1-chloroethyl)benzene**, a substituted aromatic hydrocarbon. While a definitive historical account of its discovery remains elusive in readily available literature, its synthesis can be logically inferred from established principles of organic chemistry. This document details the plausible synthetic pathways, experimental protocols for key transformations, and relevant physicochemical data. The potential utility of this compound as an intermediate in organic synthesis, including in the context of drug discovery, is also explored.

Introduction and Historical Context

The precise origins of **1-tert-Butyl-4-(1-chloroethyl)benzene** (CAS Number: 13372-41-3) are not prominently documented in scientific literature. Its discovery does not appear to be a landmark event attributed to a specific research group or publication. It is more likely that this compound was first synthesized as part of broader investigations into the reactions of substituted benzenes or as a chemical intermediate for more complex molecules. The tert-butylphenyl moiety is of interest in medicinal chemistry due to its lipophilic nature, which can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. While direct evidence of the use of **1-tert-Butyl-4-(1-chloroethyl)benzene** as a key intermediate in



the synthesis of a marketed drug is not widespread, its structural motifs are present in various bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of **1-tert-Butyl-4-(1-chloroethyl)benzene** and its immediate precursor, **1-(4-tert-butylphenyl)ethanol**, is presented in Table **1**.

Property	1-tert-Butyl-4-(1- chloroethyl)benzene	1-(4-tert- butylphenyl)ethanol
CAS Number	13372-41-3	34386-42-0[1]
Molecular Formula	C12H17Cl	C12H18O[1]
Molecular Weight	196.72 g/mol	178.27 g/mol [1]
Appearance	Not specified in available literature	Colorless to pale yellow liquid[1]
Boiling Point	Not specified in available literature	Not specified in available literature
Solubility	Insoluble in water (predicted)	Moderately soluble in water[1]

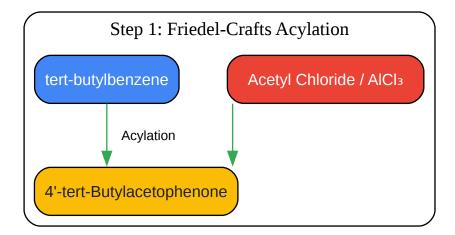
Plausible Synthetic Pathways

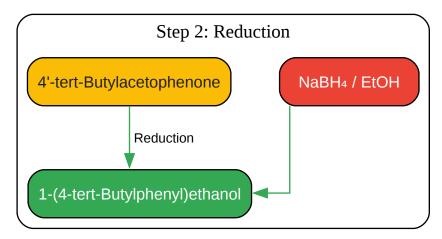
The synthesis of **1-tert-Butyl-4-(1-chloroethyl)benzene** can be logically achieved through a multi-step process starting from commercially available tert-butylbenzene. The most probable synthetic route involves a Friedel-Crafts acylation, followed by a reduction and subsequent chlorination.

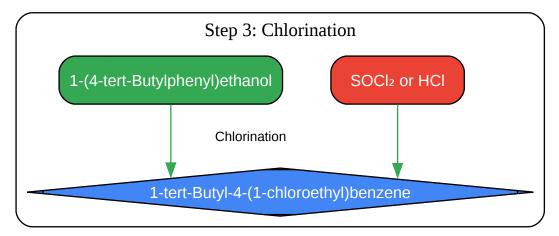
Overall Synthetic Workflow

The overall synthetic workflow is depicted below.

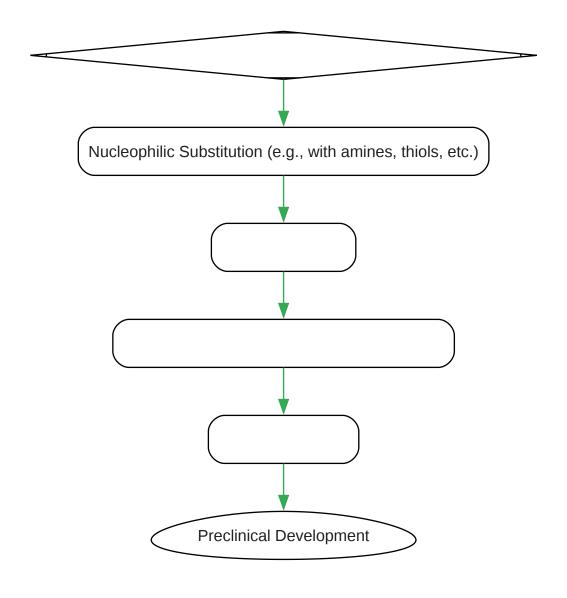












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